N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a carbazole moiety linked to a hydroxypropyl group and a dimethylbenzenesulfonamide group, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the resistive memory effect in poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] memristor . The compound acts as a functional charge carrier transporting unit .
Mode of Action
The compound incorporates the carbazole heterocycle attached to a saturated polymethacryalamide backbone by a flexible alkyl chain . This facilitates resistive switching by the applied voltage . The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Biochemical Pathways
The compound affects the resistive memory pathways. The resistive switching mechanism is driven by the reorientation of heterocycles under the influence of an electric field . This reorientation modulates charge transport and involves the trapping and detrapping of charges in localized states within the bulk of the polymer .
Result of Action
The compound exhibits rewriteable flash memory behavior with bistable conductivity . It achieves a current ON/OFF ratio exceeding 100 . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .
Action Environment
Environmental factors such as temperature and voltage can influence the compound’s action, efficacy, and stability . For instance, the resistive switching behavior is facilitated by an applied voltage . Additionally, the compound’s thermal and mechanical stability is enhanced by the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9H-carbazole with an appropriate alkylating agent to introduce the hydroxypropyl group. This is followed by the sulfonation of the resulting intermediate with a sulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic electronics and photonic devices.
Comparison with Similar Compounds
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymer with similar structural features, used in memory devices and neuromorphic computing.
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: A compound with a carbazole moiety, used in organic electronics.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-11-13-19(14-12-17)29(27,28)24(2)15-18(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,18,26H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLVKPXBGSMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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